molecular formula C18H28BNO4 B1439840 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester CAS No. 508223-54-9

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester

Cat. No.: B1439840
CAS No.: 508223-54-9
M. Wt: 333.2 g/mol
InChI Key: AEJFCKJZWOLDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C18H28BNO4 and its molecular weight is 333.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound “4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester”, also known as “tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate”, is a boronic ester . Boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are likely to be specific organic substrates in these reactions.

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester loses its boron group, often as part of a larger reaction sequence . This compound, being a boronic ester, can undergo protodeboronation under certain conditions .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reaction it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, the compound can contribute to the formation of carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, affecting numerous biochemical pathways depending on the specific compounds produced.

Pharmacokinetics

It’s important to note that boronic esters like this compound can be susceptible to hydrolysis, particularly at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.

Result of Action

The result of the compound’s action is the formation of new organic compounds through Suzuki-Miyaura cross-coupling reactions . The specific molecular and cellular effects would depend on the properties of these newly formed compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of certain catalysts or other reactants can influence the compound’s participation in reactions such as protodeboronation and Suzuki-Miyaura cross-coupling .

Biochemical Analysis

Biochemical Properties

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester plays a significant role in biochemical reactions due to its boronic acid moiety. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with their active site serine or threonine residues. These interactions can inhibit enzyme activity, making this compound a useful tool in studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

This compound affects various cellular processes by modulating enzyme activity and interacting with cellular proteins. It can influence cell signaling pathways by inhibiting kinases, leading to altered phosphorylation states of key signaling proteins. This compound also affects gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of reversible covalent bonds with biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity by forming a boronate ester with serine or threonine residues. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. Additionally, this compound can interact with cofactors such as NADH and ATP, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. The distribution of this compound within tissues can affect its localization and efficacy .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. This compound can be directed to particular organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its function and interactions with biomolecules .

Biological Activity

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester (CAS No. 508223-54-9) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a useful tool in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C13H19BNO3. The structure features a pinacol ester linked to a phenylboronic acid moiety with a tert-butoxycarbonyl (Boc) protected amino group. This configuration contributes to its solubility and stability in various biological environments.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The boronic acid moiety can reversibly bind to hydroxyl-containing biomolecules, influencing various cellular processes such as signal transduction and enzyme activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of boronic acids, including derivatives like 4-(Boc-Amino)-3-methylphenylboronic acid. Research indicates that such compounds can inhibit viral replication by targeting viral proteases or polymerases. For instance, studies on related compounds have shown effective inhibition against flavivirus infections, suggesting a similar potential for this compound .

Antimicrobial Properties

The antimicrobial properties of boronic acids are also well-documented. The ability of 4-(Boc-Amino)-3-methylphenylboronic acid to disrupt bacterial cell wall synthesis or interfere with metabolic pathways has been explored in various contexts. Preliminary findings suggest that it may exhibit selective toxicity against certain bacterial strains .

In Vitro Studies

In vitro assays have demonstrated that 4-(Boc-Amino)-3-methylphenylboronic acid can modulate the activity of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit protease activity in viral models, leading to reduced viral loads in treated cells .

StudyCompoundIC50 (μM)Biological Target
A4-(Boc-Amino)-3-methylphenylboronic acid0.71Viral protease
BRelated boronic acid derivative0.76Flavivirus polymerase

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to fully understand the therapeutic potential of this compound. Current research is focused on evaluating its efficacy in animal models of viral infections and bacterial diseases.

Safety and Toxicology

Safety assessments indicate that 4-(Boc-Amino)-3-methylphenylboronic acid may cause skin and eye irritation upon exposure. Appropriate handling precautions should be taken when working with this compound in laboratory settings .

Properties

IUPAC Name

tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-12-11-13(19-23-17(5,6)18(7,8)24-19)9-10-14(12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJFCKJZWOLDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682353
Record name tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508223-54-9
Record name tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester
Reactant of Route 2
Reactant of Route 2
4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester
Reactant of Route 3
Reactant of Route 3
4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester
Reactant of Route 4
Reactant of Route 4
4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester
Reactant of Route 5
Reactant of Route 5
4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester
Reactant of Route 6
Reactant of Route 6
4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.